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Compound of Interest

Compound Name: 5,7-difluoroquinazolin-4(3H)-one

Cat. No.: B1417620 Get Quote

The quinazolinone moiety is a privileged heterocyclic scaffold, forming the core of numerous

natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Its

derivatives have been extensively developed as therapeutic agents, demonstrating anticancer,

anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] Several FDA-approved drugs,

particularly in oncology, are based on this structure, often functioning as kinase inhibitors.[6]

Within this important class of compounds, 5,7-difluoroquinazolin-4(3H)-one (DFQ) serves as

a critical building block and intermediate. The strategic placement of two fluorine atoms on the

benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and

metabolic stability. These modifications can enhance binding affinity to biological targets and

improve pharmacokinetic profiles, making DFQ a valuable precursor in the synthesis of next-

generation therapeutics, such as potent Aurora kinase inhibitors for the treatment of

proliferative diseases.[6]

This guide provides a comprehensive analysis of the core physicochemical properties of 5,7-
difluoroquinazolin-4(3H)-one, offering field-proven insights and experimental protocols to

empower researchers in medicinal chemistry and drug development.

Molecular Structure and Identification
Understanding the fundamental structure of DFQ is the first step in predicting its chemical

behavior and interactions.

Chemical Formula: C₈H₄F₂N₂O

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1417620?utm_src=pdf-interest
https://www.researchgate.net/figure/Some-biologically-active-quinazolin-43H-one-derivatives_fig1_274018463
https://www.researchgate.net/figure/Plausible-mechanism-for-the-synthesis-of-quinazolin-43H-ones-104_fig3_267765338
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941892/
https://www.medchemexpress.com/4_3H_-Quinazolinone.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8978923/
https://www.benchchem.com/product/B1417620
https://www.benchchem.com/product/b1417620?utm_src=pdf-body
https://www.benchchem.com/product/B1417620
https://www.benchchem.com/product/b1417620?utm_src=pdf-body
https://www.benchchem.com/product/b1417620?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 182.13 g/mol [7][8]

CAS Number: 379228-58-7[7][8]

IUPAC Name: 5,7-difluoro-3,4-dihydroquinazolin-4-one[7]

Structural Identifiers:
Canonical SMILES: O=C1NC=NC2=CC(F)=CC(F)=C12[7]

InChI: InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13)[7]

InChI Key: DIQRRDUOMDYXDK-UHFFFAOYSA-N[7]

Caption: 2D structure of 5,7-difluoroquinazolin-4(3H)-one.

Core Physicochemical Properties: A Quantitative
Summary
The interplay of a molecule's physicochemical properties governs its absorption, distribution,

metabolism, and excretion (ADME) profile. The introduction of fluorine atoms has a

pronounced, non-intuitive effect. While highly electronegative, fluorine's small size allows it to

replace hydrogen with minimal steric impact, yet it drastically alters the local electronic

environment, influencing pKa, lipophilicity, and metabolic stability.

The following table summarizes the key computed and experimental properties of DFQ.
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Property Value
Significance in
Drug Discovery

Source

Molecular Weight 182.13 Da

Complies with

Lipinski's Rule of Five

(<500), favoring good

absorption and

diffusion.

[7][8]

logP (Octanol/Water) 1.01 - 1.20

Indicates balanced

lipophilicity, crucial for

membrane

permeability without

compromising

aqueous solubility.

[7][8]

Topological Polar

Surface Area (TPSA)
45.75 Å²

Suggests good oral

bioavailability and cell

permeability (typically

<140 Å²).

[8]

Hydrogen Bond

Donors
1

The N-H group can

engage in hydrogen

bonding with

biological targets.

[7][8]

Hydrogen Bond

Acceptors
2

The carbonyl oxygen

and a ring nitrogen

can act as H-bond

acceptors.

[7][8]

Rotatable Bonds 0

The rigid, fused ring

system reduces

conformational

flexibility, which can

lead to higher binding

affinity.

[8]

Purity ≥98% Standard purity for

commercially

[7][8]
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available research-

grade material.

Physical Form Solid

Expected for a planar,

heterocyclic

compound with

moderate molecular

weight.

[9]

In-Depth Analysis of Key Parameters
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.

For DFQ, the reported logP values are between 1.01 and 1.20.[7][8] This moderate value is

often considered ideal in drug discovery.

Causality: The two fluorine atoms increase lipophilicity compared to the parent

quinazolinone, as fluorine is more lipophilic than hydrogen. However, the overall value

remains balanced due to the presence of polar N-H and C=O groups capable of hydrogen

bonding.

Field Insight: A logP in the 1-3 range is frequently targeted for orally administered drugs. It is

high enough to facilitate passage through lipid cell membranes but low enough to ensure

sufficient solubility in the aqueous environment of the gastrointestinal tract and blood.

Compounds that are excessively lipophilic (logP > 5) often suffer from poor solubility, high

plasma protein binding, and rapid metabolism.

Solubility
While quantitative aqueous solubility data is not publicly documented, we can infer its

characteristics. The molecule possesses both hydrophobic (difluorinated benzene ring) and

hydrophilic (amide group) features. It is expected to be poorly soluble in water but soluble in

organic solvents like DMSO and DMF, which is typical for such heterocyclic compounds used in

screening and synthesis.

Spectroscopic Profile
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Characterization and quality control of DFQ rely on standard spectroscopic methods.

Mass Spectrometry (MS): The monoisotopic mass is 182.02917 Da.[10] In electrospray

ionization (ESI), it would be expected to show a prominent ion at m/z 183.03645 [M+H]⁺ in

positive mode and 181.02189 [M-H]⁻ in negative mode.[10]

UV-Vis and Fluorescence: While specific data for the parent DFQ is sparse, studies on its

derivatives confirm that the quinazolinone scaffold is chromophoric. These derivatives have

been investigated for their photophysical properties, including UV-Vis absorption and

fluorescence, which are influenced by solvent polarity and substitution patterns.[11]

Nuclear Magnetic Resonance (NMR):

¹H NMR: Expect signals for the three aromatic/vinylic protons, with splitting patterns

influenced by both H-H and H-F coupling. The N-H proton will likely appear as a broad

singlet.

¹⁹F NMR: Expect two distinct signals for the non-equivalent fluorine atoms at positions 5

and 7, with coupling to nearby protons.

¹³C NMR: The spectrum will show eight distinct carbon signals. The C-F carbons will

appear as doublets due to one-bond C-F coupling, which is a characteristic diagnostic

feature.

Synthesis and Role as a Chemical Intermediate
DFQ is not just a compound for theoretical study; it is a practical intermediate in multi-step

organic synthesis.
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Starting Materials
(e.g., 2-Amino-4,6-difluorobenzoic acid)

Cyclization Reaction
(e.g., with Formamide or
Isatoic Anhydride Route)

 Step 1 

5,7-Difluoroquinazolin-4(3H)-one
(Purified Intermediate)

 Step 2 

Further Functionalization
(e.g., N-alkylation, Suzuki coupling)

 Step 3 

Final Bioactive Molecule
(e.g., Aurora Kinase Inhibitor)

 Step 4 

Click to download full resolution via product page

Caption: Generalized synthetic workflow involving DFQ.

The quinazolinone ring system is typically formed via cyclocondensation reactions.[11]

Methods include heating the corresponding anthranilic acid with formamide or using a one-pot

reaction with isatoic anhydride and ammonium acetate.[11] Its primary value lies in its use as a

scaffold. For instance, it was used in the process development for an efficient manufacturing

route of AZD0530, a Src kinase inhibitor.[12] The N3-proton can be deprotonated and alkylated,

or the core can be further modified to produce libraries of compounds for high-throughput

screening.
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Experimental Protocol: Determination of LogP
(Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the octanol-water

partition coefficient, a self-validating system for ensuring data trustworthiness.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After

reaching equilibrium, the concentration of the compound in each phase is measured (typically

by UV-Vis spectroscopy or HPLC). The ratio of these concentrations gives the partition

coefficient.

Materials:

5,7-difluoroquinazolin-4(3H)-one

n-Octanol (reagent grade, pre-saturated with water)

Deionized water (pre-saturated with n-octanol)

Separatory funnel or centrifuge tubes

UV-Vis Spectrophotometer or HPLC system

Volumetric flasks and pipettes

Mechanical shaker or vortex mixer
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1. Prepare Pre-Saturated Solvents
(Mix Octanol & Water, let separate)

2. Prepare Stock Solution
(DFQ in Octanol)

3. Add Aqueous Phase
(Add water to stock solution in tube)

4. Equilibrate
(Shake vigorously for 1h, then centrifuge to separate layers)

5. Sample Each Phase
(Carefully remove aliquots from octanol and aqueous layers)

6. Quantify Concentration
(Measure absorbance or peak area via UV-Vis/HPLC)

7. Calculate LogP
(Log₁₀([DFQ]octanol / [DFQ]water))

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination.

Step-by-Step Methodology:

Solvent Preparation: Vigorously mix equal volumes of n-octanol and deionized water for 1

hour. Allow the phases to separate overnight. Use the octanol phase for the stock solution

and the aqueous phase for partitioning. This pre-saturation step is critical to prevent volume

changes during the experiment.
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Standard Curve: Prepare a series of known concentrations of DFQ in n-octanol. Measure

their absorbance at the λ_max (determined by an initial scan) or their peak area by HPLC to

generate a standard curve.

Partitioning: Accurately weigh a small amount of DFQ and dissolve it in the pre-saturated n-

octanol to create a stock solution of known concentration.

Mixing: In a centrifuge tube, combine a precise volume of the octanol stock solution with a

precise volume of the pre-saturated water (e.g., 5 mL of each).

Equilibration: Seal the tube and shake it vigorously using a mechanical shaker at a constant

temperature (e.g., 25°C) for at least 1 hour to ensure equilibrium is reached.

Phase Separation: Centrifuge the tube for 20 minutes at 3000 rpm to achieve complete

separation of the two phases.

Quantification: Carefully withdraw an aliquot from the upper n-octanol layer. Determine its

concentration using the previously generated standard curve. The concentration in the

aqueous layer can be determined by mass balance or by direct measurement if the

concentration is above the detection limit.

Calculation:

P = [Concentration]_octanol / [Concentration]_water

logP = log₁₀(P)

The experiment should be performed in triplicate to ensure reproducibility.

Conclusion
5,7-difluoroquinazolin-4(3H)-one is a heterocyclic compound of significant interest in

medicinal chemistry. Its physicochemical properties—characterized by balanced lipophilicity, a

rigid planar structure, and specific hydrogen bonding capabilities—make it an excellent scaffold

for the design of targeted therapeutics. The strategic incorporation of fluorine atoms enhances

its drug-like properties, positioning it as a key intermediate in the synthesis of advanced clinical
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candidates. A thorough understanding of the properties detailed in this guide is essential for

any researcher aiming to leverage this potent chemical entity in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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